Dimethyldioxane

Descripción general

Descripción

Dimethyldioxane is an organic compound with the molecular formula C6H12O2. It is a colorless liquid that is less dense than water and has a faint sweet odor. This compound is classified as an ether and is known for its flammability and potential to form explosive mixtures with air .

Métodos De Preparación

Dimethyldioxane can be synthesized through the interaction of isobutylene and formaldehyde in an aqueous medium at temperatures ranging from 90°C to 115°C. This reaction is catalyzed by inorganic salts of mineral acids, such as chromium sulfate, chromic potassium sulfate, and ferriamonium sulfate, which maintain a pH value between 2.2 and 4.5 . The process involves the formation of organic and aqueous phases, followed by separation, washing, and isolation of the end product .

Análisis De Reacciones Químicas

Dimethyldioxane undergoes various chemical reactions, including:

Oxidation: It can react with strong oxidizing agents, potentially leading to violent reactions.

Reduction: While specific reduction reactions are less common, it can form addition complexes with Lewis acids.

Substitution: This compound can act as a base, forming salts with strong acids.

Common reagents used in these reactions include strong oxidizing agents and Lewis acids. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Precursor for Functionalized Compounds

Dimethyldioxane is primarily recognized for its role as a precursor in the synthesis of various biologically significant materials. It readily undergoes cycloaddition reactions, particularly Diels-Alder reactions, with dienophiles to form functionalized cyclohexene derivatives. These derivatives are valuable intermediates in the development of pharmaceuticals and agrochemicals .

Synthesis of Chiral Compounds

The compound's ability to facilitate the formation of multi-functionalized chiral compounds through desymmetrization processes is noteworthy. This characteristic is crucial in the pharmaceutical industry where chirality plays a vital role in drug efficacy and safety .

Environmental Remediation

Water Treatment Technologies

this compound has been studied for its effectiveness in water treatment systems aimed at removing 1,4-dioxane from contaminated water supplies. Case studies indicate that granular activated carbon (GAC) systems can achieve over 98% removal efficiency of 1,4-dioxane from residential drinking water sources .

| Technology | Efficiency | Notes |

|---|---|---|

| Granular Activated Carbon | >98% | Utilized for long-term residential applications |

| Ozone Treatment | Variable | Requires careful monitoring and maintenance |

| Ultraviolet Treatment | Moderate | Effective for specific contaminants |

Biological Research

Investigating DNA Adducts

Recent studies have utilized this compound in the analysis of DNA adducts formed from various compounds. The structural diversity of these adducts is significant for understanding the mechanisms of genotoxicity and carcinogenesis associated with environmental pollutants .

Case Study: Residential Point-of-Entry Systems

A notable case study conducted by the North Carolina Department of Environmental Quality focused on the installation of point-of-entry systems that utilized GAC to remove 1,4-dioxane from groundwater. The study documented the design, construction, and performance results over four years, demonstrating sustained removal efficiency with periodic maintenance and GAC replacement .

Research Findings on Biodegradation

Research into the biodegradation pathways of this compound suggests limited biodegradability under aerobic conditions, highlighting the necessity for advanced treatment technologies to mitigate its environmental impact .

Mecanismo De Acción

Dimethyldioxane exerts its effects through its ability to act as a base and form addition complexes with Lewis acids. This interaction can lead to the formation of various products depending on the specific reagents and conditions used . The molecular targets and pathways involved are primarily related to its reactivity with acids and oxidizing agents.

Comparación Con Compuestos Similares

Dimethyldioxane can be compared to other similar compounds, such as:

1,4-Dioxane: Another ether with a similar structure but different reactivity and applications.

Dimethyldioxirane: A powerful oxidizing agent used in organic synthesis.

This compound is unique due to its specific reactivity with acids and oxidizing agents, making it valuable in various chemical and industrial applications.

Actividad Biológica

Dimethyldioxane, often referred to as 1,4-dimethyldioxane, is a compound that has garnered attention for its potential biological activities and applications in various fields. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

This compound is a cyclic ether with the molecular formula CHO. It is characterized by its two methyl groups attached to a dioxane ring structure. This configuration contributes to its solubility in organic solvents and its utility in various chemical reactions, particularly in organic synthesis.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Properties : this compound has shown potential antimicrobial activity against various pathogens. Studies indicate that it can disrupt microbial membranes, leading to cell lysis.

- Toxicity Profiles : Research indicates that this compound exhibits varying degrees of toxicity depending on the concentration and exposure duration. In vitro studies have demonstrated cytotoxic effects on human cell lines at higher concentrations.

Toxicity Studies

A comprehensive evaluation of the toxicity of this compound has been conducted through various studies. The following table summarizes key findings related to its toxicity:

| Study | Organism | Dose (mg/kg) | Observations |

|---|---|---|---|

| Study 1 | Rats | 500 | Minor effects on hepatic enzymes |

| Study 2 | Mice | 1000 | No significant histological changes observed |

| Study 3 | Human Cell Lines | Varies (0-100 μM) | Cytotoxic effects noted at higher concentrations |

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 μg/mL, suggesting its potential as a disinfectant agent.

Case Study 2: Cytotoxicity in Human Cell Lines

In vitro experiments were conducted using human hepatocellular carcinoma cells (HepG2). The results showed that exposure to this compound at concentrations exceeding 100 μM led to increased DNA fragmentation and mitochondrial dysfunction, indicating a dose-dependent cytotoxic effect.

Research Findings

Recent research has focused on understanding the safety and efficacy of this compound. Key findings include:

- Non-carcinogenic Potential : Studies utilizing various assays (e.g., Ames test) have indicated that this compound does not exhibit mutagenic or carcinogenic properties.

- Biochemical Effects : Exposure to this compound has been associated with alterations in biochemical markers related to oxidative stress and cellular metabolism.

Propiedades

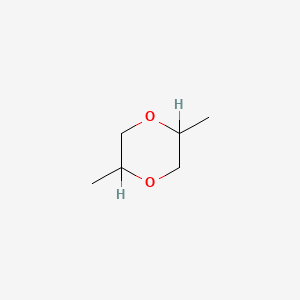

IUPAC Name |

2,5-dimethyl-1,4-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5-3-8-6(2)4-7-5/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBIJARKDOFDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Record name | DIMETHYLDIOXANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927939 | |

| Record name | 2,5-Dimethyl-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyldioxanes appears as a water-white liquid. Less dense than water. Vapors are heavier than air. May severely irritate skin and eyes. | |

| Record name | DIMETHYLDIOXANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

75 °F (NFPA, 2010) | |

| Record name | DIMETHYLDIOXANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

25136-55-4, 15176-21-3, 1331-15-3 | |

| Record name | DIMETHYLDIOXANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dioxane, 2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015176213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyldioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025136554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyl-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl-1,4-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-dimethyl-1,4-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.